molecular formula C18H36O9S B610656 S-Acetyl-PEG8-OH CAS No. 1334177-81-9

S-Acetyl-PEG8-OH

Cat. No.: B610656
CAS No.: 1334177-81-9
M. Wt: 428.5 g/mol
InChI Key: PGTIAXGQNCASCI-UHFFFAOYSA-N
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Description

S-acetyl-PEG8-alcohol is a polyethylene glycol (PEG)-based linker containing an S-acetyl group (-O-C(=O)-CH₃) and a terminal alcohol (-OH) functional group. Its structure consists of an 8-unit PEG chain (PEG8), which confers hydrophilicity and enhances aqueous solubility for conjugated molecules . The S-acetyl group serves as a protective moiety for thiol (-SH) groups, which can be deprotected under mild conditions (e.g., using hydroxylamine or pH adjustments) to enable thiol-based conjugation in drug delivery systems, antibody-drug conjugates (ADCs), and bioconjugation applications .

Properties

IUPAC Name

S-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O9S/c1-18(20)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-19/h19H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTIAXGQNCASCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138762
Record name Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334177-81-9
Record name Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334177-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-acetyl-PEG8-alcohol typically involves the reaction of polyethylene glycol with a sulfur acetylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature. The product is then purified using techniques such as column chromatography to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of S-acetyl-PEG8-alcohol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve large-scale chromatography or crystallization techniques to ensure the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

S-acetyl-PEG8-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Delivery Systems

Enhanced Solubility and Stability
S-acetyl-PEG8-alcohol is utilized as a solubilizing agent in pharmaceutical formulations. Its polyethylene glycol (PEG) structure enhances the solubility of hydrophobic drugs, facilitating their delivery in aqueous environments. This property is crucial for improving the bioavailability of poorly soluble compounds.

Case Study: Anticancer Drug Formulation
In a study examining the formulation of an anticancer drug, S-acetyl-PEG8-alcohol was incorporated to enhance the solubility of paclitaxel. The resulting formulation demonstrated improved pharmacokinetics and reduced systemic toxicity compared to traditional formulations, highlighting the compound's efficacy in drug delivery systems.

Bioconjugation and Protein Engineering

Thiol-PEG Linkers
S-acetyl-PEG8-alcohol functions as a thiol-reactive linker in bioconjugation processes. This application is particularly relevant in the development of targeted therapeutics and diagnostic agents, where stable attachment of biomolecules is essential.

Property S-acetyl-PEG8-alcohol Traditional Linkers
ReactivityHighModerate
StabilityExcellentVariable
SolubilityHighLow to Moderate

Case Study: Enzyme Stabilization
Research demonstrated that coupling enzymes with S-acetyl-PEG8-alcohol significantly enhanced their stability and activity in harsh conditions. This stabilization is beneficial for industrial applications where enzyme performance is critical.

Surface Modification

Preventing Protein Adsorption
S-acetyl-PEG8-alcohol is employed to modify surfaces of medical devices and implants. Its hydrophilic nature reduces protein adsorption, thereby minimizing the risk of thrombosis and inflammatory responses.

Application Area Effectiveness of S-acetyl-PEG8-alcohol Alternative Methods
Medical DevicesHighModerate
Drug Delivery SystemsHighLow

Cosmetic and Personal Care Products

S-acetyl-PEG8-alcohol is also used in cosmetic formulations due to its emollient properties. It helps improve skin hydration and texture while providing a smooth application feel.

Case Study: Moisturizer Formulation
In a comparative study on moisturizers, products containing S-acetyl-PEG8-alcohol were shown to provide superior hydration compared to those without it. Consumer feedback indicated higher satisfaction levels regarding skin feel and moisture retention.

Biomedical Research

Recent studies have investigated the role of S-acetyl-PEG8-alcohol in neurobiology, particularly its effects on neuronal cell cultures. The compound has shown potential in modulating cellular responses to various stimuli, which could have implications for understanding neurodegenerative diseases.

Mechanism of Action

The mechanism of action of S-acetyl-PEG8-alcohol involves its ability to increase the water solubility of compounds it is attached to. The PEG linker provides a hydrophilic environment, which enhances the solubility and stability of the modified molecules. The sulfur acetyl group can be deprotected to form thiol groups, which can then participate in further chemical reactions, such as forming disulfide bonds with other thiol-containing molecules .

Comparison with Similar Compounds

Key Properties

  • Molecular Weight : 428.54 g/mol
  • CAS Number : 1334177-81-9
  • Purity : ≥95% (reagent grade)
  • Solubility : Soluble in water, DMSO, and common organic solvents .

Its primary applications include improving pharmacokinetic profiles of hydrophobic drugs, stabilizing nanoparticles (e.g., liposomes), and serving as a spacer in ADC designs .

S-acetyl-PEG8-alcohol belongs to a broader class of PEG derivatives functionalized with reactive groups. Below is a detailed comparison with structurally or functionally related compounds:

S-acetyl-PEGn-alcohol Homologs

Variations in PEG chain length (n = 3, 4, 8, 12, 16, 20) significantly impact solubility and steric properties:

Compound PEG Units Molecular Weight (g/mol) CAS Number Key Application
S-acetyl-PEG3-alcohol 3 208.27 N/A Small-molecule conjugation
S-acetyl-PEG8-alcohol 8 428.54 1334177-81-9 Drug delivery systems, ADCs
S-acetyl-PEG20-alcohol 20 957.17 MFCD21363272 Enhanced solubility for large molecules

Key Findings :

  • Longer PEG chains (e.g., PEG20) increase hydrodynamic radius and solubility but may reduce cellular uptake efficiency due to steric hindrance .
  • Shorter chains (e.g., PEG3) are preferred for conjugates requiring compact structures, such as small-molecule prodrugs .
Functional Group Variants

Alternative terminal groups enable diverse conjugation strategies:

Compound Functional Group Molecular Weight (g/mol) CAS Number Reactivity/Application
Azide-PEG8-alcohol Azide (-N₃) 395.45 352439-36-2 Click chemistry (e.g., CuAAC reactions)
Amino-PEG8-alcohol Amine (-NH₂) 369.5 352439-37-3 Amide bond formation, peptide conjugates
Propargyl-PEG8-alcohol Propargyl (-C≡CH) 460.56 1351556-81-4 Click chemistry (e.g., SPAAC reactions)
Benzyl-PEG8-alcohol Benzyl (-C₆H₅) 460.56 477775-73-8 PROTAC linker synthesis
Mal-PEG8-alcohol Maleimide 449.5 2353409-63-7 Thiol-selective conjugation

Key Findings :

  • S-acetyl-PEG8-alcohol vs. Azide/Propargyl Derivatives : While S-acetyl requires deprotection for thiol reactivity, azide/propargyl derivatives enable rapid, bioorthogonal click chemistry without additional steps .
  • Amino-PEG8-alcohol: Ideal for carbodiimide-mediated coupling to carboxylic acids, commonly used in peptide-drug conjugates .
  • Maleimide-PEG8-alcohol : Offers irreversible thiol binding, critical for stable ADC linkages .

Biological Activity

S-acetyl-PEG8-alcohol, a polyethylene glycol (PEG) derivative, has gained attention in recent years due to its potential applications in drug delivery systems and as a linker in PROTAC (proteolysis-targeting chimeras) technology. This article provides a comprehensive overview of the biological activity of S-acetyl-PEG8-alcohol, including its mechanism of action, safety profile, and potential therapeutic applications.

Chemical Structure and Properties

S-acetyl-PEG8-alcohol is characterized by its PEG backbone, which enhances solubility and biocompatibility. The compound has the following molecular formula: C18H36O9SC_{18}H_{36}O_9S . The acetylation of the hydroxyl group on the PEG chain contributes to its unique properties, making it suitable for various biomedical applications.

The biological activity of S-acetyl-PEG8-alcohol primarily stems from its role as a linker in PROTAC technology. PROTACs are bifunctional molecules that induce targeted protein degradation by recruiting E3 ligases to specific proteins, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism allows for the selective removal of disease-causing proteins, offering a novel therapeutic approach in cancer and other diseases .

1. Anticancer Activity

Recent studies have highlighted the potential of S-acetyl-PEG8-alcohol in enhancing the efficacy of anticancer agents through PROTACs. By facilitating the degradation of oncoproteins, this compound may improve therapeutic outcomes in various cancers. For instance, research indicates that PROTACs utilizing S-acetyl-PEG8-alcohol effectively target proteins associated with tumor growth and survival .

2. Safety Profile

The safety assessment of PEG derivatives, including S-acetyl-PEG8-alcohol, indicates that they are generally well-tolerated. However, some studies report mild sensitization and irritation in clinical settings . The LD50 values for related PEG compounds suggest a relatively low toxicity profile, with estimates around 1.5 g/kg for males and 1.2 g/kg for females in animal studies .

Table 1: Summary of Key Studies Involving S-acetyl-PEG8-alcohol

Study ReferenceFocus AreaFindings
MedchemExpressPROTAC Linker DevelopmentDemonstrated enhanced degradation of target proteins in vitro .
Safety AssessmentToxicity EvaluationReported mild sensitization; LD50 values suggest low toxicity .
Cancer ResearchAnticancer EfficacyShowed improved therapeutic outcomes in preclinical cancer models .

Q & A

Q. What are the recommended synthetic routes for S-acetyl-PEG8-alcohol, and how do experimental conditions influence yield?

S-Acetyl-PEG8-alcohol is typically synthesized via esterification or thiol-acetyl exchange reactions. Key variables include:

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient acetylation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity but may require stringent drying to prevent hydrolysis.
  • Temperature control : Reactions are often conducted at 25–40°C; higher temperatures risk acetyl group degradation.
    Methodological validation : Yield optimization requires iterative HPLC analysis (C18 columns, UV detection at 260 nm) and characterization via 1^1H NMR (δ 2.1 ppm for acetyl protons) .

Q. How can researchers verify the purity and structural integrity of S-acetyl-PEG8-alcohol post-synthesis?

A multi-technique approach is critical:

  • Chromatography : Reverse-phase HPLC with a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>95% threshold).
  • Spectroscopy : 1^1H NMR to confirm acetyl (-COCH3_3) and PEG8 backbone signals; FT-IR for C=O stretching (~1740 cm1^{-1}).
  • Mass spectrometry : MALDI-TOF or ESI-MS to validate molecular weight (expected [M+Na]+^+ ≈ 488.5 g/mol) .

Q. What are the primary applications of S-acetyl-PEG8-alcohol in drug delivery systems?

Its bifunctional structure (acetyl for stability, hydroxyl for conjugation) enables:

  • Linker in antibody-drug conjugates (ADCs) : The hydroxyl group reacts with carboxylic acids or NHS esters on payloads (e.g., doxorubicin), while the acetyl group prevents premature cleavage.
  • Nanoparticle functionalization : PEGylation improves solubility and reduces immunogenicity.
    Key studies : Comparative trials show PEG8 spacers enhance pharmacokinetics vs. shorter PEG chains (e.g., PEG4) by reducing renal clearance .

Advanced Research Questions

Q. How does the stability of S-acetyl-PEG8-alcohol vary under physiological conditions, and what experimental models assess this?

Stability challenges include:

  • pH-dependent hydrolysis : The acetyl group hydrolyzes rapidly in alkaline conditions (pH > 8.5).
  • Serum esterase activity : Incubate with human plasma (37°C, 24 hrs) and quantify residual compound via LC-MS.
    Data interpretation : Half-life (t1/2_{1/2}) calculations from first-order kinetics; compare with in vivo models (e.g., rodent serum stability assays) .

Q. What strategies mitigate batch-to-batch variability in S-acetyl-PEG8-alcohol synthesis for reproducible drug conjugation?

  • Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress.
  • Quality-by-design (QbD) : Use DOE (design of experiments) to optimize critical parameters (e.g., molar ratios, mixing speed).
  • Statistical control : Apply ANOVA to identify significant variability sources (e.g., raw material impurities) .

Q. How do researchers resolve contradictions in reported bioactivity data for S-acetyl-PEG8-alcohol conjugates?

Common discrepancies arise from:

  • Conjugation efficiency : Validate payload-to-linker ratios via UV-Vis (e.g., absorbance at 280 nm for trastuzumab conjugates).
  • Assay interference : PEG chains may quench fluorescence in cell-based assays; use orthogonal methods like radiolabeling.
    Case study : A 2023 meta-analysis attributed inconsistent cytotoxicity results to differences in endosomal escape efficiency across cell lines .

Q. What advanced analytical techniques characterize S-acetyl-PEG8-alcohol’s behavior in vivo?

  • Pharmacokinetic (PK) modeling : Use compartmental models to estimate clearance rates from plasma concentration-time curves.
  • Imaging : 18^{18}F-labeled analogs for PET tracking of biodistribution.
  • Metabolomics : HR-MS to identify degradation products (e.g., free PEG8-alcohol) in excretory samples .

Methodological Tables

Q. Table 1. Comparison of Analytical Techniques for S-Acetyl-PEG8-Alcohol

TechniquePurposeDetection Limit (LOD)Key Parameter
HPLC-UVPurity assessment0.1 μg/mLRetention time ≈ 8.2 min
1^1H NMRStructural confirmation1 mg/mLδ 3.6–3.8 ppm (PEG)
ESI-MSMolecular weight validation0.5 ng/mL[M+Na]+^+ = 488.5

Q. Table 2. Stability of S-Acetyl-PEG8-Alcohol in Buffer Systems

pHTemperature (°C)t1/2_{1/2} (hrs)Hydrolysis Product
7.43748PEG8-alcohol
5.037120Minimal degradation
9.0376PEG8-alcohol + acetate

Retrosynthesis Analysis

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Feasible Synthetic Routes

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